3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (C9H9NO2) is a heterocyclic compound containing a nitrogen atom and an oxygen atom in a ring structure. It is also known as 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone and 7-hydroxy-3,4-dihydrocarbostyril. Studies have explored various methods for its synthesis, including cyclization reactions and multicomponent condensations. [Source: Sigma-Aldrich product page, ]
Research suggests that 3,4-dihydro-7-hydroxy-2(1H)-quinolinone may possess various biological activities, although further investigation is needed to fully understand its potential applications. Some studies have reported:
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is an organic compound characterized by its unique quinolinone structure. It has the molecular formula and a molecular weight of approximately 163.17 g/mol. This compound features a hydroxyl group at the 7-position and is known for its potential biological activities, making it a subject of interest in medicinal chemistry.
As an impurity in aripiprazole, DHQ is not expected to have a significant therapeutic effect. The mechanism of action of aripiprazole involves its interaction with dopamine and serotonin receptors in the brain []. There is no current research suggesting a specific mechanism of action for DHQ within biological systems.
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone exhibits a range of biological activities. It has been studied for its antibacterial properties, showing effectiveness against various strains including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Some derivatives of this compound have demonstrated antibacterial activity comparable to that of ciprofloxacin at certain concentrations. Additionally, its mechanism of action may involve inhibition of specific enzymes or receptors relevant to therapeutic applications.
Several methods have been developed for synthesizing 3,4-dihydro-7-hydroxy-2(1H)-quinolinone:
The total yield from these synthetic routes can vary, with some methods achieving yields around 61% to 68% depending on the specific conditions employed .
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone serves as an important intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications like aripiprazole. Its derivatives are also being explored for their potential therapeutic applications due to their antibacterial properties . Additionally, this compound is utilized in research settings for developing new chemical entities with enhanced biological activities.
Studies on the interactions of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with biological targets have indicated its potential as a modulator in biochemical pathways. Its ability to inhibit certain enzymes suggests that it could play a role in drug design aimed at treating bacterial infections or other diseases influenced by specific molecular targets.
Several compounds share structural similarities with 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 0.89 | Hydroxyl group at position 6 instead of 7 |
5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 0.88 | Hydroxyl group at position 5 |
7-Hydroxy-1,2,3,4-tetrahydroquinoline | 0.84 | More saturated ring structure |
7-Methoxy-3,4-dihydroquinolin-2(1H)-one | 0.88 | Methoxy group instead of hydroxyl |
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one | 0.78 | Different ring structure and additional functional groups |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 3,4-dihydro-7-hydroxy-2(1H)-quinolinone while highlighting its unique position within this chemical family .
Irritant